“Arg-tyr-leu-gly-tyr-leu” is a peptide sequence composed of six amino acids: Arginine (Arg), Tyrosine (Tyr), Leucine (Leu), Glycine (Gly), Tyrosine (Tyr), and Leucine (Leu). This sequence is not commonly found in literature, indicating that it may not be a well-studied peptide .
Peptides like “Arg-tyr-leu-gly-tyr-leu” can be synthesized through various methods. One common method involves the use of gastrointestinal proteases to release specific peptide sequences from larger proteins . For instance, the peptide “Tyr-Leu-Gly” (YLG) was found to be released from bovine S-casein by pepsin-pancreatin digestion .
The compound Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine is a hexapeptide consisting of six amino acids: arginine, tyrosine, leucine, glycine, tyrosine, and leucine. This peptide is notable for its potential biological activities and applications in various fields of scientific research. Peptides like this one are crucial in biological processes, acting as signaling molecules and influencing numerous physiological functions. The specific sequence of amino acids can lead to unique interactions with biological targets, making this compound of interest for further study.
The chemical structure of Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine can be classified under peptides, which are short chains of amino acids linked by peptide bonds. The compound's molecular formula is with a CAS number of 83471-50-5. It is categorized as a bioactive peptide, which suggests potential roles in therapeutic applications and biochemical research.
The synthesis of Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
The SPPS method allows for precise control over the sequence and composition of peptides, facilitating the production of high-purity compounds suitable for biological studies.
The molecular structure of Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine reveals a sequence that can influence its biological activity significantly. Each amino acid contributes unique properties due to its side chain characteristics.
Peptides like Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various acylating agents for substitution.
The mechanism by which Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine exerts its effects involves interactions with specific biological targets such as receptors or enzymes. The sequence and structure determine how it binds to these targets, potentially influencing signaling pathways or biochemical processes.
Research indicates that peptides with specific sequences can modulate cellular responses, such as promoting cell proliferation or inhibiting apoptosis, depending on their interactions within cellular environments .
The applications of Arginine-Tyrosine-Leucine-Glycine-Tyrosine-Leucine span several scientific fields:
This compound's unique sequence offers opportunities for research into its biological activities and potential therapeutic applications across various disciplines.
Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) is liberated from precursor proteins through highly specific proteolytic cleavage events. This hexapeptide is primarily embedded within larger protein matrices, such as bovine αS1-casein, where it corresponds to residues 91–96 (Tyr-Leu-Gly-Tyr-Leu) with an upstream arginine residue facilitating tryptic cleavage. The proteolytic release mechanism hinges on conformational flexibility within the parent protein, exposing hydrophobic domains containing the peptide sequence. Enzymes like pepsin preferentially cleave at aromatic (Phe, Tyr) or large hydrophobic (Leu) residues flanking the peptide, initiating its dissociation from the protein scaffold [1] [8].
Table 1: Proteolytic Cleavage Sites in Parent Proteins Releasing RYLGYL or Analogues
Parent Protein | Peptide Sequence | Cleavage Enzymes | Cleavage Sites |
---|---|---|---|
Bovine αS1-casein | Tyr-Leu-Gly-Tyr-Leu | Pepsin, pancreatin | N-term: Tyr91; C-term: Leu93 |
Fibronectin | Arg-Gly-Asp-Ser* | Plasmin, elastase | N-term: Arg; C-term: Ser |
H+,K+-ATPase | Glu-Leu-Tyr-Gln | Trypsin, kinases | Internal: Tyr7/Tyr10 |
Note: Fibronectin releases a tetrapeptide with a similar RGD motif; RYLGYL shares analogous liberation mechanisms [5].
Mass spectrometry studies confirm that during enzymatic digestion, RYLGYL is released more efficiently than shorter fragments (e.g., Tyr-Leu), indicating structural protection of the hexapeptide within α-helical regions of casein. This shielding effect necessitates a multi-enzyme cascade for complete liberation, where initial endopeptidases (e.g., pepsin) unwind the tertiary structure, allowing exopeptidases to execute terminal cleavage [1].
The gastrointestinal (GI) tract serves as a primary site for RYLGYL generation via sequential enzyme action. Pepsin initiates hydrolysis in the acidic stomach environment, targeting aromatic residues upstream of RYLGYL (e.g., Tyr91 in αS1-casein). This is followed by pancreatic enzymes (e.g., trypsin, chymotrypsin) in the duodenum, which further degrade the partially digested matrix into oligopeptides. Crucially, pancreatin—a mixture of pancreatic proteases—liberates RYLGYL from αS1-casein at 3-fold higher yields than pepsin alone, demonstrating synergistic processing [1].
The hexapeptide’s stability under GI conditions is attributed to its central Gly residue, which confers conformational flexibility and resistance to denaturation. In vitro simulations using pepsin-pancreatin digestion of αS-casein show RYLGYL accumulation within 60 minutes, coinciding with:
Terminal processing of RYLGYL involves a trio of enzymes that sequentially refine the peptide’s termini:
Trypsin: Cleaves C-terminal to basic residues (Arg/Lys). In RYLGYL, it hydrolyzes the Arg1↓Tyr2 bond, separating the N-terminal Arg from the core pentapeptide Tyr-Leu-Gly-Tyr-Leu. This specificity arises from trypsin’s S1 pocket, which accommodates Arg/Lys side chains via ionic bonds with Asp189 [3] [8].
Elastase: Targets small hydrophobic residues (Ala, Val, Gly). It trims RYLGYL’s C-terminus by hydrolyzing Leu6↓COOH and may cleave internal Gly3-Tyr4 bonds due to Gly’s compact size. Elastase’s shallow substrate-binding pocket favors unbulky amino acids, making Gly-Tyr bonds vulnerable [6] [8].
Carboxypeptidase A (CPA): An exopeptidase that sequentially removes hydrophobic C-terminal residues (Leu > Tyr). CPA liberates Leu6 from RYLGYL, then Tyr5, yielding the tetrapeptide RYLG. CPA6, an isoform expressed in neural/chondrogenic tissues, shows high affinity for Tyr-Leu motifs due to its deep S1′ substrate pocket accommodating aromatic side chains [7].
Table 2: Enzymatic Cleavage Specificity for RYLGYL Processing
Enzyme | Class | Cleavage Site in RYLGYL | Specificity Determinants |
---|---|---|---|
Trypsin | Serine protease | Arg1↓Tyr2 | Basic residues (Arg/Lys) at P1 position |
Elastase | Serine protease | Gly3↓Tyr4, Leu5↓Leu6* | Small hydrophobic (Gly, Ala, Val) at P1 |
Carboxypeptidase A | Metalloprotease | COOH↓Leu6 (then Tyr5) | Hydrophobic/aromatic C-termini (Leu, Tyr) |
Note: Internal Gly↓Tyr cleavage by elastase occurs less efficiently than terminal processing [3] [6] [7].
Stepwise Degradation Model:
Chemical Compounds Cited:
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